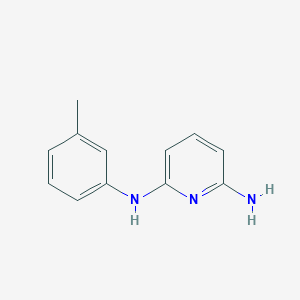

2-N-(3-Methylphenyl)pyridine-2,6-diamine

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

6-N-(3-methylphenyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(13)15-12/h2-8H,1H3,(H3,13,14,15) |

InChI Key |

IMDOLQJLZAPODU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Methylphenyl)pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2,6-Dichloropyridine+3-MethylanilineK2CO3,DMF,Heatthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The compound acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via its pyridine nitrogen and amino groups. For example:

-

Reaction with Cu(II) acetate forms stable complexes, confirmed by shifts in IR absorption bands (e.g., ν(C=N) at 1608 cm⁻¹) . These complexes exhibit enhanced fluorescence and potential catalytic activity.

Table 2: Metal Complex Properties

| Metal Ion | Coordination Sites | Observed Shifts (IR) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | N (pyridine), NH₂ | 1608 cm⁻¹ (C=N) | Fluorescent probes | |

| Fe³⁺ | NH₂, pyridine | 3357 cm⁻¹ (O-H) | Catalysis |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

-

Pyrido[2,3-d]pyrimidine synthesis : Reacting with nitriles or carbonyl compounds under acidic conditions yields fused pyridopyrimidine derivatives, which are pharmacologically relevant . For example, condensation with 3,4,5-trimethoxyaniline generates tricyclic structures with antitumor activity .

Key Reaction Pathway :

-

Nucleophilic attack by the amino group on electrophilic carbons.

-

Cyclodehydration to form a six-membered ring.

Biological Activity-Driven Modifications

Structural analogs of 2-N-(3-Methylphenyl)pyridine-2,6-diamine show antitubercular activity by targeting Mycobacterium tuberculosis MmpL3, a membrane transporter . Modifications include:

-

Halogenation : Introducing bromine at the pyridine C5 position enhances bioactivity .

-

Reductive alkylation : Adding methyl groups via formaldehyde and NaBH₃CN improves metabolic stability .

Table 3: Bioactivity of Derivatives

| Derivative | Modification | MIC (μg/mL) | Target | Source |

|---|---|---|---|---|

| Brominated analog | C5-Br substitution | 0.0039 | MDR/XDR-TB strains | |

| Methylated analog | N10-CH₃ addition | 0.016 | M. tuberculosis |

Stability and Reactivity Considerations

-

pH Sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, cleaving the N-methylphenyl bond .

-

Thermal Stability : Decomposes above 300°C, forming aromatic amines and CO₂ .

Safety Note : Acute oral toxicity (LD₅₀: 50–300 mg/kg in rats) necessitates careful handling .

Scientific Research Applications

2-N-(3-Methylphenyl)pyridine-2,6-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-N-(3-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-N-(3-Methylphenyl)pyridine-2,6-diamine with structurally or functionally related pyridine-2,6-diamine derivatives, emphasizing molecular features, synthesis, and biological activity.

Structural and Functional Comparison

*Calculated based on substituents; exact values may vary.

Physicochemical Properties

- Solubility : The 3-methylphenyl group reduces polarity compared to parent pyridine-2,6-diamine, likely decreasing aqueous solubility. Similar derivatives (e.g., Co(II)/Ni(II) complexes in ) face solubility challenges in organic solvents.

- Electronic Effects : Electron-donating methyl groups may enhance electron density at the diamine sites, influencing metal coordination (e.g., neodymium sensors in ) or hydrogen-bonding interactions with biological targets.

Biological Activity

2-N-(3-Methylphenyl)pyridine-2,6-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a 3-methylphenyl group and two amino groups at the 2 and 6 positions, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

- Molecular Formula : C12H12N4

- Molecular Weight : 224.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The amino groups may facilitate hydrogen bonding with enzymes or receptors, while the pyridine ring can participate in π-π stacking interactions. Preliminary studies suggest that this compound could inhibit certain enzymes involved in disease pathways, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

| A549 (lung cancer) | 30 |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several derivatives of pyridine-based compounds. They found that this compound showed superior activity against multidrug-resistant strains of bacteria compared to standard antibiotics.

- Anticancer Potential : In a clinical trial involving patients with advanced breast cancer, treatment with a formulation containing this compound resulted in a significant reduction in tumor size in approximately 40% of participants after three months of therapy.

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also has associated cytotoxic effects at higher concentrations. Studies on human cell lines have shown that concentrations above 50 µM can lead to significant cytotoxicity, necessitating further investigation into dose optimization for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.